![molecular formula C10H7FN2O B594272 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde CAS No. 1269291-93-1](/img/structure/B594272.png)
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
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Description
1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde (1-FPPC) is a chemical compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless solid, with a melting point of 97-98°C, and is soluble in most organic solvents, such as methanol, ethanol, and acetonitrile. 1-FPPC has been used in a variety of scientific research applications, ranging from synthetic organic chemistry to pharmacology and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde and its derivatives are primarily used in the synthesis of various organic compounds. A study by Loh et al. (2013) focused on synthesizing pyrazole compounds and analyzing their structures through X-ray single crystal structure determination. The study detailed the dihedral angles between the pyrazole and the fluoro-substituted rings, providing insights into the compound's spatial configuration (Loh et al., 2013).
Optical and Structural Properties
Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and optical properties of the compound. The study employed experimental and theoretical approaches, including HF and DFT calculations, to analyze the molecule's stability, charge transfer, and potential for nonlinear optics applications. The results highlighted the molecule's potential in phosphodiesterase inhibition (Mary et al., 2015).
Antimicrobial Activity
The compound's derivatives have also been explored for their biological properties. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The results suggested that the antimicrobial activity was influenced by the type of Schiff base moiety present in the compound (Hamed et al., 2020).
Applications in Organic Light-Emitting Diodes (OLEDs)
Szlachcic et al. (2017) explored the synthesis of 1H-pyrazolo[3,4-b]quinolines, noting their application in organic light-emitting diodes (OLEDs). The study discussed the influence of fluorine-containing substituents on the compounds' parameters, crucial for the performance of OLEDs (Szlachcic et al., 2017).
Drug Efficacy and Molecular Docking
Thangarasu et al. (2019) highlighted the synthesis of pyrazole carbaldehyde derivatives and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study underscored the importance of the molecule in novel drug discovery and its potential as a COX-2 inhibitor or anti-inflammatory drug (Thangarasu et al., 2019).
properties
IUPAC Name |
2-(4-fluorophenyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-1-3-9(4-2-8)13-10(7-14)5-6-12-13/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLQTNKEQREVDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718974 |
Source
|
Record name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde | |
CAS RN |
1269291-93-1 |
Source
|
Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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